Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2
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Overview
Description
The compound Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 is a synthetic peptide with a specific sequence of amino acids. This peptide is known for its potent inhibitory effects on coagulation factor VIIIa, making it a significant compound in the study of blood coagulation and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions
The peptide Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Standard peptide coupling reagents like HATU or EDC in the presence of a base
Major Products
The major products of these reactions include modified peptides with altered disulfide bridges or substituted amino acids, which can affect the peptide’s biological activity .
Scientific Research Applications
Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting coagulation factor VIIIa, making it relevant in blood coagulation studies.
Medicine: Potential therapeutic applications in treating coagulation disorders.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays
Mechanism of Action
The peptide exerts its effects by binding to an exosite on the factor VIIIa protease domain. This binding non-competitively inhibits the activation of factor X and the amidolytic activity of factor VIIIa. The peptide’s structure, determined by NMR spectroscopy, is similar to the X-ray crystal structure when complexed with factor VIIIa, providing insights into its inhibitory mechanism .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 (E76): Another potent inhibitor of coagulation factor VIIIa.
Endothelin 1: A peptide with similar inhibitory effects on coagulation factors but with different amino acid sequences and targets
Uniqueness
Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2 is unique due to its specific sequence and the presence of disulfide bridges, which are crucial for its stability and activity. Its ability to non-competitively inhibit factor VIIIa sets it apart from other similar peptides .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,14R,17S,20S,23S,26S,29S,32S,35S)-9-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-23,32-bis(3-carbamimidamidopropyl)-3,6,26-tris(carboxymethyl)-17-[(4-hydroxyphenyl)methyl]-20-(1H-indol-3-ylmethyl)-2,5,8,16,19,22,25,28,31,34-decaoxo-29-propan-2-yl-11,12-dithia-1,4,7,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-14-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H139N27O29S2/c1-46(2)35-61(113-79(137)49(7)108-50(8)125)84(142)120-69-45-155-154-44-68(90(148)110-60(28-30-71(98)127)82(140)114-63(36-51-17-10-9-11-18-51)89(147)123-77(47(3)4)93(151)112-59(29-31-73(129)130)80(138)107-43-72(99)128)121-85(143)62(37-52-24-26-54(126)27-25-52)115-86(144)64(38-53-42-106-56-20-13-12-19-55(53)56)116-81(139)57(21-14-32-104-96(100)101)109-87(145)66(40-75(133)134)118-94(152)78(48(5)6)122-83(141)58(22-15-33-105-97(102)103)111-92(150)70-23-16-34-124(70)95(153)67(41-76(135)136)119-88(146)65(39-74(131)132)117-91(69)149/h9-13,17-20,24-27,42,46-49,57-70,77-78,106,126H,14-16,21-23,28-41,43-45H2,1-8H3,(H2,98,127)(H2,99,128)(H,107,138)(H,108,125)(H,109,145)(H,110,148)(H,111,150)(H,112,151)(H,113,137)(H,114,140)(H,115,144)(H,116,139)(H,117,149)(H,118,152)(H,119,146)(H,120,142)(H,121,143)(H,122,141)(H,123,147)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H4,100,101,104)(H4,102,103,105)/t49-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70-,77-,78-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZLCMCPDOZBBI-YMLAWGCDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H139N27O29S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2211.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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